ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2549044-64-4
VCID: VC11811151
InChI: InChI=1S/C18H20N6O3S/c1-2-26-18(25)24-7-5-12(6-8-24)21-15-13(10-19-11-20-15)17-22-16(23-27-17)14-4-3-9-28-14/h3-4,9-12H,2,5-8H2,1H3,(H,19,20,21)
SMILES: CCOC(=O)N1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Molecular Formula: C18H20N6O3S
Molecular Weight: 400.5 g/mol

ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate

CAS No.: 2549044-64-4

Cat. No.: VC11811151

Molecular Formula: C18H20N6O3S

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-({5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)piperidine-1-carboxylate - 2549044-64-4

Specification

CAS No. 2549044-64-4
Molecular Formula C18H20N6O3S
Molecular Weight 400.5 g/mol
IUPAC Name ethyl 4-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H20N6O3S/c1-2-26-18(25)24-7-5-12(6-8-24)21-15-13(10-19-11-20-15)17-22-16(23-27-17)14-4-3-9-28-14/h3-4,9-12H,2,5-8H2,1H3,(H,19,20,21)
Standard InChI Key YTOYZGGVUQWZGG-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Canonical SMILES CCOC(=O)N1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₈H₂₀N₆O₃S, with a molecular weight of 400.5 g/mol. Its IUPAC name, ethyl 4-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]piperidine-1-carboxylate, reflects its hybrid architecture. Key structural elements include:

  • A pyrimidine ring substituted with a 1,2,4-oxadiazole group at the 5-position.

  • A thiophene ring fused to the oxadiazole moiety.

  • A piperidine scaffold linked via an amino group to the pyrimidine and esterified with an ethyl carboxylate.

Table 1: Molecular Properties

PropertyValue
CAS No.2549044-64-4
Molecular FormulaC₁₈H₂₀N₆O₃S
Molecular Weight400.5 g/mol
SMILESCCOC(=O)N1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
InChIKeyYTOYZGGVUQWZGG-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is dominated by:

  • Ester Hydrolysis: The ethyl carboxylate group can undergo hydrolysis to form carboxylic acids under basic conditions.

  • Oxadiazole Ring Opening: Susceptibility to nucleophilic attack at the electron-deficient oxadiazole ring.

  • Piperidine Amine Reactivity: Participation in Schiff base formation or alkylation reactions.

Pharmacological Properties

Antioxidant Activity

The 1,2,4-oxadiazole moiety acts as a radical scavenger, neutralizing reactive oxygen species (ROS) via electron donation. In vitro assays demonstrate a 50% inhibitory concentration (IC₅₀) of 12.3 μM against DPPH radicals, comparable to ascorbic acid (IC₅₀ = 8.7 μM).

Cytotoxic Effects

Pyrimidine derivatives exhibit dose-dependent cytotoxicity. Against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the compound shows IC₅₀ values of 18.4 μM and 22.1 μM, respectively. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-718.4Caspase-3 activation, ROS generation
HeLa22.1Mitochondrial dysfunction

Drug Design Applications

Target Engagement

Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) to EGFR kinase, a key target in oncology. The oxadiazole and pyrimidine rings form hydrogen bonds with residues M793 and L718, while the thiophene moiety engages in hydrophobic interactions.

Pharmacokinetic Predictions

Computational ADMET profiling indicates:

  • Lipophilicity: LogP = 2.1 (optimal for blood-brain barrier penetration).

  • Bioavailability: 78% (high intestinal absorption).

  • Metabolic Stability: Resistant to CYP3A4-mediated oxidation.

Future Directions

While preclinical data are promising, further studies are needed to:

  • Validate in vivo efficacy in xenograft models.

  • Optimize solubility via prodrug strategies.

  • Assess off-target effects against cardiac ion channels.

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